molecular formula C13H8N4O4 B8639359 3-(5-Nitrofuran-2-yl)-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde CAS No. 61651-01-2

3-(5-Nitrofuran-2-yl)-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde

Cat. No. B8639359
CAS RN: 61651-01-2
M. Wt: 284.23 g/mol
InChI Key: NEQIMUMCLKZWRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(5-Nitrofuran-2-yl)-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde is a useful research compound. Its molecular formula is C13H8N4O4 and its molecular weight is 284.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(5-Nitrofuran-2-yl)-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(5-Nitrofuran-2-yl)-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

61651-01-2

Product Name

3-(5-Nitrofuran-2-yl)-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde

Molecular Formula

C13H8N4O4

Molecular Weight

284.23 g/mol

IUPAC Name

3-(5-nitrofuran-2-yl)-1-pyridin-2-ylpyrazole-4-carbaldehyde

InChI

InChI=1S/C13H8N4O4/c18-8-9-7-16(11-3-1-2-6-14-11)15-13(9)10-4-5-12(21-10)17(19)20/h1-8H

InChI Key

NEQIMUMCLKZWRK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)N2C=C(C(=N2)C3=CC=C(O3)[N+](=O)[O-])C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Add 9.4 g of phosphorus oxychloride dropwise to 16.4 g of anhydrous dimethylformamide at from 10° to 20° C and then stir the obtained reaction mixture for 30 minutes at room temperature before adding thereto (from 35° to 40° C) 5.0 g of 5-nitro-2-acetylfuran-(2-pyridyl)hydrazone. Stir the thus-prepared admixture for 28 hours under nitrogen at this temperature and then pour it and a solution comprising 4-pyrazolylmethylenedimethylammonium salt onto 250 g of ice and water. Heat the resulting reaction mixture for 2 hours at from 30° to 40° C, draw off the formed precipitate and wash the precipitate with water to obtain a 45% yield of 3-(5-nitro-2-furyl)-1-(2-pyridyl)pyrazole-4-carboxaldehyde [m.p. 191° to 191.5° C (from toluene)].
Quantity
9.4 g
Type
reactant
Reaction Step One
Quantity
16.4 g
Type
reactant
Reaction Step One
Name
5-nitro-2-acetylfuran-(2-pyridyl)hydrazone
Quantity
5 g
Type
reactant
Reaction Step Two
Name
4-pyrazolylmethylenedimethylammonium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
250 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

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